4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a biphenyl group, a triazole ring, and a hydrosulfide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide typically involves multiple steps One common method starts with the preparation of the biphenyl derivative, followed by the formation of the triazole ring through cyclization reactionsSpecific reagents and catalysts are used at each stage to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance production rates and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrosulfide group to a thiol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the biphenyl or triazole rings.
Scientific Research Applications
4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Mechanism of Action
The mechanism of action of 4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets. The biphenyl and triazole rings can bind to active sites on enzymes or receptors, modulating their activity. The hydrosulfide group may also play a role in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl hydrosulfide
- 4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide
Uniqueness
What sets 4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the 2-methylphenyl group, in particular, may influence its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H18N4S |
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Molecular Weight |
370.5 g/mol |
IUPAC Name |
3-(2-methylphenyl)-4-[(E)-(4-phenylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C22H18N4S/c1-16-7-5-6-10-20(16)21-24-25-22(27)26(21)23-15-17-11-13-19(14-12-17)18-8-3-2-4-9-18/h2-15H,1H3,(H,25,27)/b23-15+ |
InChI Key |
KKRFQNNNUCYIQV-HZHRSRAPSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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